molecular formula C15H15N5O3 B2574093 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide CAS No. 2034425-31-3

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide

Cat. No.: B2574093
CAS No.: 2034425-31-3
M. Wt: 313.317
InChI Key: BCKVWNUDZRWJKI-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with indolizine-2-carboxamide under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran, with careful control of temperature and pH to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the corresponding amides, esters, or other derivatives . The triazine ring plays a crucial role in stabilizing the intermediate species and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide is unique due to its combination of the triazine ring and indolizine moiety, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where such properties are highly sought after .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-22-14-17-12(18-15(19-14)23-2)8-16-13(21)10-7-11-5-3-4-6-20(11)9-10/h3-7,9H,8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKVWNUDZRWJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CN3C=CC=CC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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